molecular formula C12H13ClN4OS B270079 N-(2-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide

N-(2-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide

Cat. No. B270079
M. Wt: 296.78 g/mol
InChI Key: OPAGOSZRCHHIGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide is a chemical compound that has recently gained attention due to its potential applications in scientific research. This compound is a member of the triazole family of compounds and has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

N-(2-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide has a variety of potential scientific research applications. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of several different types of cancer cells, including breast cancer, lung cancer, and prostate cancer. It has also been shown to induce apoptosis (cell death) in cancer cells. In addition to its potential as an anticancer agent, N-(2-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide has also been investigated for its potential as an antifungal and antibacterial agent.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This leads to a decrease in the proliferation of cancer cells and other types of cells.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer activity, it has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and division. However, one limitation of this compound is that it can be toxic to normal cells at high concentrations. This can make it difficult to use in certain types of experiments.

Future Directions

There are several potential future directions for research on N-(2-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Another direction is to investigate its potential as an antifungal and antibacterial agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity issues. Finally, there is a need for more research on the synthesis of this compound and its derivatives to improve its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide involves the reaction of 2-chlorobenzoyl chloride with 4-methyl-1,2,4-triazole-3-thiol in the presence of a base such as pyridine. The resulting compound is then purified using column chromatography. This synthesis method has been reported in several scientific publications and has been shown to produce high yields of the desired compound.

properties

Product Name

N-(2-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide

Molecular Formula

C12H13ClN4OS

Molecular Weight

296.78 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide

InChI

InChI=1S/C12H13ClN4OS/c1-17-8-14-16-12(17)19-7-6-11(18)15-10-5-3-2-4-9(10)13/h2-5,8H,6-7H2,1H3,(H,15,18)

InChI Key

OPAGOSZRCHHIGV-UHFFFAOYSA-N

SMILES

CN1C=NN=C1SCCC(=O)NC2=CC=CC=C2Cl

Canonical SMILES

CN1C=NN=C1SCCC(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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